Isoguanosine: A Technical Guide to its Structure, Properties, and Applications
Isoguanosine: A Technical Guide to its Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguanosine (B3425122) (isoG), a naturally occurring isomer of guanosine (B1672433), presents a unique molecular architecture that has garnered significant interest in fields ranging from synthetic biology to materials science and pharmacology.[1][2] Distinguished from guanosine by the transposition of its C2 carbonyl and C6 amino groups, this seemingly minor structural alteration imparts profound differences in its chemical and biological properties.[1][2] Isoguanosine is recognized for its distinct base-pairing capabilities, its capacity for self-assembly into complex supramolecular structures, and its emerging biological activities.[1] This document provides an in-depth technical overview of isoguanosine, covering its fundamental structure, methods for its synthesis, its unique physicochemical properties, and its applications in research and development.
Core Structure and Chemistry
Isoguanosine is a purine (B94841) ribonucleoside, consisting of an isoguanine (B23775) base attached to a β-D-ribofuranose sugar ring via a β-N9-glycosidic bond.[2] The core distinction lies in the isoguanine base, which is a structural isomer of guanine. Also known as 2-hydroxyadenosine, its systematic IUPAC name is 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one.
The key structural difference between guanosine and isoguanosine is the swapped positions of the exocyclic functional groups on the purine ring. In isoguanosine, the amino group is at the C6 position and the carbonyl group is at the C2 position, the reverse of the arrangement in guanosine. This rearrangement fundamentally alters the hydrogen bonding donor and acceptor pattern, which dictates its base-pairing rules and self-assembly behavior.
Unnatural Base Pairing
The altered hydrogen bonding pattern of isoguanosine prevents it from forming a stable Watson-Crick base pair with cytosine. Instead, isoguanosine forms a highly stable, three-hydrogen-bond pair with isocytosine. This orthogonal pairing is a cornerstone of expanded genetic alphabet research, enabling the creation of synthetic nucleic acid systems with additional, non-canonical base pairs.
Supramolecular Self-Assembly
Similar to guanosine, isoguanosine can self-assemble into higher-order structures, particularly in the presence of cations.[1] However, its geometry favors the formation of planar pentameric structures, known as "isoG-stars" or isoG-quartets, rather than the tetrameric G-quartets characteristic of guanosine.[3] These pentamers can then stack to form decamers and even larger assemblies, creating potential scaffolds for nanomaterials and ion channels.[1][3]
Quantitative Data
Thermal Stability of isoG-Containing DNA Duplexes
The incorporation of isoguanosine and its pairing partners into DNA duplexes significantly affects their thermal stability. The melting temperature (Tm) is a critical parameter for assessing the stability of such duplexes. The following table summarizes Tm values for 13-mer DNA duplexes containing a single isoguanine (isoG) modification paired against its complementary partner (5-methyl-isocytosine, isoCMe) and canonical bases.
| Entry | Duplex Sequence (5'-3') | Modification | Complementary Base | Tm (°C) | ΔTm (°C) vs. G:C |
| 1 | GGT AGC AGC GGT GCCA TCG TCG CCA C | G (Control) | C | 61.3 | Ref. |
| 2 | GGT AGC A(isoG)C GGT GCCA TCG T(isoCMe)G CCA C | d-isoG | d-isoCMe | 63.6 | +2.3 |
| 3 | GGT AGC A(isoG)C GGT GCCA TCG T(A)G CCA C | d-isoG | A | 48.0 | -13.3 |
| 4 | GGT AGC A(isoG)C GGT GCCA TCG T(T)G CCA C | d-isoG | T | 55.8 | -5.5 |
| 5 | GGT AGC A(isoG)C GGT GCCA TCG T(C)G CCA C | d-isoG | C | 52.1 | -9.2 |
| 6 | GGT AGC A(isoG)C GGT GCCA TCG T(G)G CCA C | d-isoG | G | 53.0 | -8.3 |
Data adapted from a study on isoG:isoCMe base-pairing systems. The control is a standard G:C pair in the same sequence context.
Biological Activity and Signaling
While research into the specific biological roles of isoguanosine is ongoing, evidence suggests it is not merely a product of oxidative damage but may possess intrinsic activity. Its structural similarity to adenosine (B11128), a critical signaling molecule, implies potential interactions with purinergic signaling pathways.
Interaction with Adenosine Receptors and cAMP Pathway
The natural derivative 1-methyl-isoguanosine has been shown to cause an accumulation of cyclic adenosine monophosphate (cAMP) in brain tissue.[4] This effect is attributed to the activation of adenylate cyclase (AC) rather than the inhibition of phosphodiesterase (PDE).[4] Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate AC activity. A2A and A2B receptors are coupled to the Gs protein, which stimulates AC, while A1 and A3 receptors are coupled to Gi, which inhibits it. The observed increase in cAMP strongly suggests that isoguanosine derivatives can act as agonists at Gs-coupled adenosine receptors, likely A2A or A2B.
Experimental Protocols
Large-Scale Synthesis of Isoguanosine
This protocol describes a convenient method for the large-scale synthesis of high-purity isoguanosine via the diazotization of 2,6-diaminopurine (B158960) riboside.
Materials:
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2,6-diaminopurine riboside
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Acetic Acid (AcOH)
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Sodium Nitrite (NaNO2)
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Deionized Water (H2O)
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Aqueous Ammonia (NH3, 2.8%)
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Hydrochloric Acid (HCl, 0.1 M)
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Sodium Hydroxide (NaOH, 0.1 M)
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Active Charcoal
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Ice Water Bath
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Filtration apparatus
Procedure:
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Suspension: Suspend 200 g (0.71 mol) of 2,6-diaminopurine riboside in 4 L of H2O at room temperature in a suitable reaction vessel.
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Acidification: Add 1 L of AcOH (17.4 mol) to the suspension over 5 minutes with stirring.
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Diazotization: Add a solution of 122 g of NaNO2 (1.76 mol) in 1 L of H2O dropwise to the reaction mixture.
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Reaction: Stir the resulting clear solution for 40 minutes. The solution will turn yellow.
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Precipitation: Adjust the pH of the solution to 7 using 2.8% aqueous NH3 while cooling the vessel in an ice water bath. A crude precipitate will form.
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Purification (Protonation): Collect the precipitate by filtration. Dissolve the precipitate in 0.1 M HCl with heating. Add active charcoal to the hot solution.
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Filtration and Neutralization: Perform a hot filtration to remove the charcoal. Cool the filtrate in an ice bath and neutralize with 0.1 M NaOH to re-precipitate the purified isoguanosine.
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Final Collection: Collect the purified isoguanosine precipitate by filtration, wash with cold water, and dry under vacuum. This protocol is adapted from a published large-scale synthesis method, which reported a yield of 43%.[5]
General Protocol for Oligonucleotide Synthesis via Phosphoramidite (B1245037) Method
The incorporation of isoguanosine into synthetic DNA or RNA oligonucleotides follows the standard phosphoramidite solid-phase synthesis cycle. An isoguanosine phosphoramidite building block, with appropriate protecting groups on the exocyclic amine and sugar hydroxyls, is required.
The synthesis cycle consists of four main steps:
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Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected, typically by removing a dimethoxytrityl (DMT) group with a mild acid (e.g., trichloroacetic acid). This exposes the 5'-OH for the next coupling step.
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Coupling: The protected isoguanosine phosphoramidite is activated (e.g., with tetrazole) and then coupled to the deprotected 5'-OH of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage.
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Capping: Any unreacted 5'-OH groups on the support-bound chain are acetylated (capped) to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.
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Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
General Protocol for Thermal Melting (Tm) Analysis
Tm analysis is used to determine the stability of a DNA duplex. The temperature at which 50% of the duplex DNA has dissociated into single strands is the melting temperature.
Materials:
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Lyophilized, purified oligonucleotides (one containing isoG, one the complementary strand).
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Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
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UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier).
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Micro-volume quartz cuvettes.
Procedure:
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Sample Preparation: Resuspend the oligonucleotides in the annealing buffer to a known concentration (e.g., 2-5 µM). Mix equimolar amounts of the complementary strands.
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Annealing: Heat the mixed oligonucleotide solution to 95°C for 5 minutes to ensure all strands are dissociated. Then, allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.
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Spectrophotometer Setup: Place the annealed sample in the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm. Program a temperature ramp, for example, from 20°C to 95°C with a ramp rate of 0.5°C or 1°C per minute.
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Data Acquisition: Start the program to record the absorbance at 260 nm as a function of temperature. As the duplex melts, the absorbance will increase due to the hyperchromic effect.
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Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is determined from the first derivative of this curve, where the peak of the derivative corresponds to the Tm. An increase in Tm relative to a control duplex indicates stabilization.
References
- 1. 1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
